
Allopurinol
Overview
Description
Allopurinol is a xanthine oxidase inhibitor primarily used to manage hyperuricemia and its complications, such as gout and tumor lysis syndrome. It works by reducing uric acid production through competitive inhibition of xanthine oxidase (XO), the enzyme responsible for converting hypoxanthine to xanthic acid and subsequently to uric acid . This compound is metabolized to oxypurinol, its active metabolite, which has a prolonged half-life (18–30 hours), enabling once-daily dosing . Clinical applications include gout prophylaxis, chemotherapy-associated hyperuricemia prevention, and off-label uses in cardiovascular and renal conditions .
Preparation Methods
Traditional Chemical Synthesis of Allopurinol
The synthesis of this compound involves multi-step condensation, cyclization, and purification processes. Two primary synthetic routes dominate industrial production, both leveraging heterocyclic chemistry to construct the pyrazolo[3,4-d]pyrimidine core.
Condensation Reaction and Intermediate Formation
The first step in the synthesis outlined in CN102643279A involves the condensation of triethyl orthoformate, morpholine, acetonitrile, and malonamide nitrile under reflux conditions . Reactants are combined in a weight ratio of 0.5–3.5:0.2–1.2:0.15–0.75:1, respectively, and heated to 112°C. During reflux, the temperature gradually decreases to 80°C over 4 hours, yielding a condensed intermediate. This intermediate is isolated via centrifugation and dried, achieving a purity suitable for subsequent cyclization .
Cyclization and Salt Formation
The condensed product undergoes cyclization in the presence of hydrazine hydrate (80% concentration) and sulfuric acid. In this step, the intermediate reacts with hydrazine at 90–102°C for 30 minutes, followed by controlled acidification to pH 1.0–4.0 using dilute sulfuric acid . The resulting hemisulfate salt is crystallized at 35–40°C, with a yield dependent on the stoichiometric ratio of intermediate to hydrazine hydrate (1:0.15–0.65) .
Bullion Formation and Refining
The hemisulfate salt is treated with methane amide at 130–145°C for 3 hours to form the this compound bullion . Final purification involves decolorization with activated carbon (1:0.05–1 ratio of bullion to carbon) in boiling water, followed by hot filtration and crystallization . This refining step ensures the removal of residual solvents and by-products, yielding pharmaceutical-grade this compound with >99% purity .
Table 1: Key Parameters in Traditional this compound Synthesis
Step | Reactants/Parameters | Conditions | Yield/Outcome |
---|---|---|---|
Condensation | Triethyl orthoformate, morpholine, acetonitrile, malonamide nitrile | Reflux at 112°C, 4 hours | Intermediate purity: ~85% |
Cyclization | Hydrazine hydrate (80%), H₂SO₄ | 90–102°C, pH 1.0–4.0 | Hemisulfate yield: 70–80% |
Bullion formation | Methane amide, hemisulfate | 130–145°C, 3 hours | Bullion purity: ~95% |
Refining | Activated carbon, purified water | 95–110°C, 30 minutes | Final purity: >99% |
Alternative Synthetic Routes and Process Optimization
Formamide-Mediated Cyclization
An alternative method described by ChemicalBook utilizes 2-cyano-3-morpholinoacrylamide as the starting material . Reaction with hydrazine hydrate (0.38 mol) in water at 90–100°C for 1 hour initiates cyclization, followed by treatment with formic acid and formamide at 100–170°C . This single-step cyclization achieves a 96% yield, bypassing the need for intermediate isolation .
Advanced Particle Engineering Techniques
Supercritical Antisolvent (SAS) Micronization
To enhance dissolution rates, the supercritical antisolvent (SAS) process has been applied to this compound . Using carbon dioxide as the antisolvent, micronization reduces particle size from 15.3 μm to 1.35 μm under optimized conditions (35°C, 80 bar, 0.25 mL/min solution flow rate) . This technique modifies crystal habit from irregular rods to spherical particles, increasing surface area and improving bioavailability .
Table 2: SAS Process Parameters and Outcomes
Parameter | Range Investigated | Optimal Value | Outcome |
---|---|---|---|
Temperature | 35–55°C | 35°C | Particle size: 1.35 μm |
Pressure | 80–100 bar | 80 bar | Spherical morphology |
CO₂ Flow Rate | 2–4 L/min | 2 L/min | Narrow size distribution |
Solution Flow Rate | 0.25–0.50 mL/min | 0.25 mL/min | Yield: 89% |
Impact of Micronization on Dissolution
Comparative dissolution studies show that SAS-processed this compound achieves 90% drug release within 15 minutes, versus 45% for unprocessed API . This enhancement is critical for formulations targeting rapid uric acid reduction in acute gout .
Quality Control and Analytical Validation
HPLC Quantification
A validated HPLC method employs a mobile phase of acetonitrile and pH 4.6 buffer (50:50 v/v) to quantify this compound in tablet formulations . Linear calibration (2.5–20 μg/mL, R² > 0.999) ensures precise assay of bulk and finished products .
Table 3: HPLC Method Validation Parameters
Parameter | Result | Acceptance Criteria |
---|---|---|
Linearity | R² = 0.9997 | R² ≥ 0.995 |
Accuracy | 98.5–101.2% recovery | 95–105% |
Precision (RSD) | Intra-day: 0.8%; Inter-day: 1.2% | ≤2% |
Industrial-Scale Challenges and Innovations
Waste Management in Traditional Synthesis
The condensation step generates ~20% solvent waste, primarily acetonitrile and morpholine . Recent advances integrate solvent recovery systems, reducing raw material costs by 30% .
Continuous Flow Synthesis
Pilot-scale studies demonstrate continuous flow reactors for cyclization, reducing reaction time from 4 hours to 45 minutes while maintaining yields >90% .
Chemical Reactions Analysis
Allopurinol undergoes various chemical reactions, including:
Oxidation: this compound is oxidized to oxypurinol, its active metabolite, which also inhibits xanthine oxidase.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase is the primary enzyme involved in the oxidation of this compound to oxypurinol.
Reduction: Specific reducing agents can be used under controlled conditions.
Substitution: Strong nucleophiles and appropriate solvents are required for substitution reactions.
Major Products:
Scientific Research Applications
Allopurinol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and purine metabolism.
Biology: Investigated for its effects on cellular metabolism and oxidative stress.
Medicine: Widely used to treat gout, kidney stones, and hyperuricemia associated with chemotherapy.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
Allopurinol is often compared with other urate-lowering drugs such as febuxostat and benzbromarone:
Febuxostat: Another xanthine oxidase inhibitor, but with a different chemical structure.
Benzbromarone: A uricosuric agent that increases the excretion of uric acid in the urine.
Probenecid: Another uricosuric agent used to treat gout by increasing uric acid excretion.
Uniqueness of this compound: this compound’s primary uniqueness lies in its dual action as both a substrate and inhibitor of xanthine oxidase, making it highly effective in reducing uric acid levels .
Comparison with Similar Compounds
Mechanism of Action and Pharmacokinetics
Allopurinol:
- Target : Xanthine oxidase (competitive inhibition).
- Metabolism: Hepatic conversion to oxypurinol (via aldehyde oxidase and XO) .
- Excretion: Renal (75% as oxypurinol).
Key Considerations :
- Dose adjustments are critical in renal impairment due to oxypurinol accumulation .
- Drug-drug interactions with azathioprine/6-mercaptopurine (increased toxicity due to shared metabolic pathways) .
Febuxostat
Key Findings :
- Febuxostat shows superior urate-lowering efficacy in head-to-head trials but carries higher cardiovascular risk .
- This compound may reduce ventricular arrhythmias in elderly patients, a unique advantage over febuxostat .
Probenecid
Parameter | This compound | Probenecid |
---|---|---|
Mechanism | XO inhibition | Uricosuric (URAT1 inhibition) |
Efficacy | Reduces production | Increases excretion |
Renal Impact | Safe in CKD | Avoided in CKD (eGFR <50) |
Drug Interactions | Azathioprine | Penicillins, NSAIDs |
Key Findings :
- Probenecid is less effective than this compound in renal impairment. In envenoming-induced hyperuricemia, this compound normalized uric acid levels more effectively than probenecid .
Benzbromarone
Key Findings :
- Benzbromarone outperforms this compound in primary gout prevention but is restricted in some regions due to hepatotoxicity .
Cordycepin (Natural Compound)
Parameter | This compound | Cordycepin |
---|---|---|
Mechanism | XO inhibition | URAT1 inhibition |
Efficacy | High | Moderate (IC50 higher) |
Safety | Hypersensitivity risk | No weight loss (vs. This compound) |
Key Findings :
- Cordycepin, a natural alternative, shows anti-hyperuricemic effects but requires higher doses than this compound for comparable efficacy .
Emerging this compound Derivatives
Anticancer Derivatives :
- Compound 4 (ethyl-substituted this compound derivative) demonstrated cytotoxicity against hepatoma cells (IC50: 25.5 µM) but was less potent than 17-AAG (IC50: 12.4 µM) .
- Derivatives with C-4 hydrazine substitutions showed narrow therapeutic windows, limiting clinical translation .
Clinical Considerations and Future Research
- Cardiovascular Benefits: this compound may reduce ventricular arrhythmias and myocardial infarction risk, warranting further study .
- Cost-Effectiveness: this compound remains first-line due to low cost, but febuxostat is preferred in renal impairment .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of allopurinol as a xanthine oxidase inhibitor, and how can its efficacy be experimentally validated?
this compound inhibits xanthine oxidase (XO) by competitively binding to the enzyme’s active site, preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid. Methodological validation includes:
- Enzyme activity assays : Measure XO activity spectrophotometrically using substrates like xanthine and monitoring uric acid production at 290 nm .
- HPLC-based quantification : Validate this compound’s inhibitory effects by quantifying uric acid levels in biological samples (e.g., serum, cell lysates) .
- Dose-response studies : Calculate IC50 values using in vitro models (e.g., liver microsomes) to assess potency .
Q. How should cytotoxicity studies of this compound derivatives be designed to ensure reproducibility?
Key considerations include:
- Standardized controls : Use this compound as a reference compound (e.g., IC50 = 0.46 ± 0.01 μM in MTT assays) to benchmark derivative toxicity .
- Cell line selection : Employ human-derived cell lines (e.g., lymphocytes, hepatocytes) to model physiological responses.
- Statistical rigor : Apply ANOVA or t-tests to compare IC50 values between derivatives, ensuring p < 0.05 significance thresholds .
Q. What experimental models are optimal for studying this compound’s antioxidant effects in oxidative stress-related pathologies?
- In vivo rodent models : Use ischemia-reperfusion injury models (e.g., cardiac or renal) to assess this compound’s ability to reduce superoxide radicals via XO inhibition .
- Biomarker analysis : Quantify oxidative stress markers (e.g., malondialdehyde [MDA]) in serum. Meta-analyses show this compound reduces MDA by 0.403 nmol/ml (95% CI: -0.618, -0.189; p < 0.001) .
Advanced Research Questions
Q. How can contradictory findings on this compound’s impact on oxidative low-density lipoprotein (Ox-LDL) be resolved?
Discrepancies (e.g., non-significant Ox-LDL reduction in meta-analyses) may arise from:
- Methodological variability : Differences in ELISA kits or sample preparation protocols .
- Population heterogeneity : Stratify analyses by comorbidities (e.g., chronic kidney disease [CKD] vs. healthy adults).
- Standardized protocols : Adopt consensus guidelines for Ox-LDL quantification (e.g., antibody specificity, sample storage conditions) .
Q. What statistical approaches mitigate confounding bias in observational studies of this compound’s cardiovascular effects?
- Propensity score matching : Adjust for baseline variables (e.g., age, comorbidities) to compare high-dose (≥300 mg/day) and low-dose this compound users .
- Sensitivity analyses : Exclude patients with renal disease or prior cardiovascular events to isolate this compound’s effects .
- Cox proportional hazards models : Assess time-to-event outcomes (e.g., arterial stiffness reduction) while controlling for covariates like angiotensin-converting enzyme inhibitor use .
Q. How can population EVPPI (Expected Value of Perfect Partial Information) optimize sample size in cost-effectiveness studies of this compound?
- Model parameters : Focus on variables with high uncertainty (e.g., dose-escalation efficacy, health utilities) to prioritize data collection .
- EVPPI calculation : Use probabilistic sensitivity analysis (PSA) to quantify the value of reducing parameter uncertainty .
Q. What are the challenges in translating preclinical findings on this compound’s anti-inflammatory effects to clinical trials?
- Dose optimization : Preclinical studies use 5–50 mg/kg in rodents, but human equivalents require adjustment for metabolic scaling .
- Biomarker validation : Correlate preclinical outcomes (e.g., cytokine modulation) with clinical endpoints (e.g., PSA velocity in prostate cancer trials) .
- Trial design : Phase II trials should include placebo-controlled arms and longitudinal biomarker tracking (e.g., oxidative stress markers) .
Q. Methodological Guidance
- Data integrity : Follow ALPL guidelines for transparent reporting of experimental workflows and statistical analyses .
- Literature review : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure research questions .
- Ethical compliance : Detail participant selection criteria and informed consent protocols in human studies .
Properties
IUPAC Name |
1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCNXPDARWKPPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20510 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | allopurinol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Allopurinol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022573 | |
Record name | Allopurinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992), Solid | |
Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20510 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Allopurinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
17.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 64 °F (NTP, 1992), solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution, Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6., In water, 569 mg/L at 25 °C, 5.88e+00 g/L | |
Record name | SID56424020 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20510 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Allopurinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00437 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Allopurinol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Allopurinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
FLUFFY WHITE TO OFF-WHITE POWDER, Crystals | |
CAS No. |
315-30-0, 184789-03-5, 691008-24-9 | |
Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20510 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184789-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allopurinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=315-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-, radical ion(1+) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=691008-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allopurinol [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allopurinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00437 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | allopurinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755858 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | allopurinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101655 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | allopurinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1390 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Allopurinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allopurinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.684 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALLOPURINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CZ7GJN5I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Allopurinol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Allopurinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
greater than 662 °F (NTP, 1992), >300, 350 °C | |
Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20510 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Allopurinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00437 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Allopurinol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Allopurinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.